molecular formula C19H22Cl2N4O5S B2525735 N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5-NITROFURAN-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216484-55-7

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5-NITROFURAN-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2525735
CAS No.: 1216484-55-7
M. Wt: 489.37
InChI Key: BJJVPGCBIPDRKR-UHFFFAOYSA-N
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Description

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5-NITROFURAN-2-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a nitrofuran moiety, and a diethylaminoethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5-NITROFURAN-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the nitrofuran group, and the attachment of the diethylaminoethyl side chain. Common reagents used in these reactions include chlorinating agents, methoxy compounds, and nitrofuran derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5-NITROFURAN-2-CARBOXAMIDE HYDROCHLORIDE undergoes several types of chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form various oxidative products.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pH levels, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrofuran oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5-NITROFURAN-2-CARBOXAMIDE HYDROCHLORIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its nitrofuran moiety.

    Medicine: Explored for its potential therapeutic effects, particularly in treating bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5-NITROFURAN-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The nitrofuran moiety can generate reactive oxygen species (ROS) that damage bacterial DNA, leading to cell death. The benzothiazole ring may also interact with bacterial enzymes, inhibiting their function and contributing to the compound’s antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-NITROFURAN-2-CARBOXAMIDE
  • N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5-NITROTHIOPHENE-2-CARBOXAMIDE

Uniqueness

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5-NITROFURAN-2-CARBOXAMIDE HYDROCHLORIDE is unique due to its combination of a benzothiazole ring, nitrofuran moiety, and diethylaminoethyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-5-nitrofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O5S.ClH/c1-4-22(5-2)10-11-23(18(25)14-8-9-15(29-14)24(26)27)19-21-16-13(28-3)7-6-12(20)17(16)30-19;/h6-9H,4-5,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJVPGCBIPDRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=C(O3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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